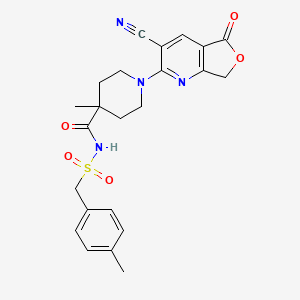![molecular formula C15H18FN3O3S B10798729 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide](/img/structure/B10798729.png)
2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide is a synthetic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group, two methyl groups, and a sulfonyl-methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the 4-fluorophenyl group and the sulfonyl-methylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Lacks the sulfonyl-methylamino group, which may result in different biological activities.
2,5-Dimethylpyrrole: A simpler structure that may not exhibit the same level of bioactivity.
4-Fluorophenylsulfonyl-methylamine: Contains the sulfonyl-methylamino group but lacks the pyrrole ring.
Uniqueness
2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl group enhances its stability and bioavailability, while the sulfonyl-methylamino group contributes to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C15H18FN3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C15H18FN3O3S/c1-10-8-14(23(21,22)18(3)9-15(17)20)11(2)19(10)13-6-4-12(16)5-7-13/h4-8H,9H2,1-3H3,(H2,17,20) |
InChI Key |
KRDORFFFZGUMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)N(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzonitrile](/img/structure/B10798648.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![5-[(3,4-Dichlorophenyl)methoxy]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798650.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetamide](/img/structure/B10798656.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![6-Bromo-4-chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B10798671.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![6-(3-Pyrrolidin-1-ylsulfonylcyclohexa-2,4-dien-1-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798678.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)

![4-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B10798710.png)
![4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798720.png)
![6-[2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798726.png)
